molecular formula C18H20N2O3 B4935370 (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B4935370
M. Wt: 312.4 g/mol
InChI Key: AOVAREODOOLCKA-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is an organic compound that features a benzimidazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-ethyl-1H-benzimidazole in the presence of a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both a benzimidazole ring and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-20-14-8-6-5-7-13(14)19-18(20)17(21)12-9-10-15(22-2)16(11-12)23-3/h5-11,17,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVAREODOOLCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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